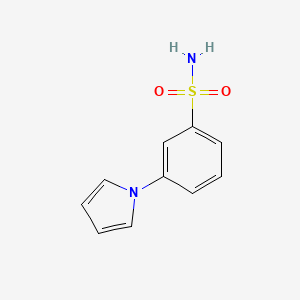![molecular formula C8H10N2 B1316710 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amin CAS No. 78183-15-0](/img/structure/B1316710.png)
6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine” is a chemical compound with the molecular formula C11H16N2 . It is a derivative of cyclopenta[b]pyridine .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are structurally similar to 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine, has been achieved through a manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . The reaction uses Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O, yielding high yield and excellent chemoselectivity .
Molecular Structure Analysis
The molecular structure of “6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine” can be represented by the formula C11H16N2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .
Physical And Chemical Properties Analysis
The molecular weight of “6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine” is 119.16 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor .
Wissenschaftliche Forschungsanwendungen
Synthese von Alkaloidderivaten
6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amin: Derivate sind strukturelle Fragmente von Alkaloiden, die häufig aufgrund ihrer medizinischen Eigenschaften eingesetzt werden . Forscher untersuchen Multikomponenten-Synthesemethoden, um diese Derivate zu erstellen, was zur Entwicklung neuer Medikamente mit alkaloidartigen Wirkungen führen könnte.
Entwicklung von Hypoglykämika
Einige Derivate dieser Verbindung haben sich als potenzielle Hypoglykämika erwiesen . Diese Mittel können zur Senkung des Blutzuckerspiegels verwendet werden und bieten einen neuen Weg für die Diabetesforschung.
Calciumkanalblocker
Calciumkanalblocker sind wichtig bei der Behandlung von Herz-Kreislauf-Erkrankungen. Die Derivate von This compound wurden als potenzielle Antagonisten von Calciumkanälen identifiziert, was zu neuen Behandlungen für Herzerkrankungen führen könnte .
Fluoreszierende Sonden
Die Derivate der Verbindung können auch als fluoreszierende Sonden dienen . Dies sind wichtige Werkzeuge in der Biochemie und Molekularbiologie, um die Zellstruktur und -funktion zu untersuchen, da sie bei der Visualisierung bestimmter Komponenten von Zellen oder Geweben helfen.
Proteinkinase-Inhibitoren
Inhibitoren der Proteinkinase FGFR1 sind in der Krebsforschung von entscheidender Bedeutung, da sie die Pfade stören können, die zu Tumorwachstum führen. Derivate von This compound wurden als Inhibitoren dieser Proteinkinase gefunden, was ein vielversprechender Schritt in Richtung der Entwicklung neuer Krebstherapien ist .
Organische Synthese und Domino-Reaktionen
Die Verbindung wird in der organischen Synthese verwendet, insbesondere in Domino-Reaktionen, bei denen es sich um Sequenzen von Transformationen handelt, die unter denselben Reaktionsbedingungen stattfinden. Dies ist bedeutsam für die effiziente und schrittweise Herstellung komplexer Moleküle .
Wirkmechanismus
Mode of Action
It’s known that the compound is involved in oxidation reactions . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
The compound is involved in oxidation reactions . It’s synthesized through the manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety
Biochemische Analyse
Biochemical Properties
6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of protein kinase FGFR1, which is crucial in cell signaling pathways . Additionally, derivatives of this compound have shown activity as antagonists of calcium channels, which are essential for various cellular processes . The nature of these interactions often involves binding to the active sites of these enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a protein kinase FGFR1 inhibitor affects the FGFR signaling pathway, which is vital for cell proliferation, differentiation, and survival . Additionally, its antagonistic effect on calcium channels can impact cellular calcium homeostasis, which is crucial for various cellular functions, including muscle contraction, neurotransmitter release, and gene expression .
Molecular Mechanism
At the molecular level, 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine exerts its effects through specific binding interactions with biomolecules. As an inhibitor of protein kinase FGFR1, it binds to the kinase domain, preventing ATP binding and subsequent phosphorylation of downstream targets . This inhibition leads to alterations in gene expression and cellular responses. Similarly, its interaction with calcium channels involves binding to the channel proteins, thereby blocking calcium ion flow and affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, which may affect its efficacy and potency . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of protein kinase FGFR1 and modulation of calcium channels . At higher doses, toxic or adverse effects may be observed, including disruption of cellular homeostasis and potential cytotoxicity . Threshold effects have been noted, where a certain dosage is required to achieve significant biological activity .
Metabolic Pathways
6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which are mediated by enzymes such as cytochrome P450 . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, binding to plasma proteins may influence its distribution in the bloodstream, while transporters may facilitate its uptake into specific tissues .
Subcellular Localization
The subcellular localization of 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, localization to the nucleus may be necessary for its role in modulating gene expression, while localization to the plasma membrane may be important for its interaction with calcium channels .
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUBGYFVJPTEIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568016 |
Source


|
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78183-15-0 |
Source


|
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)


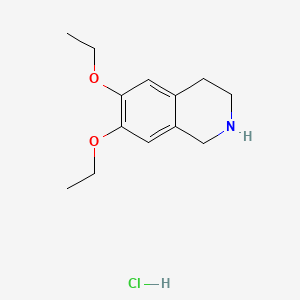
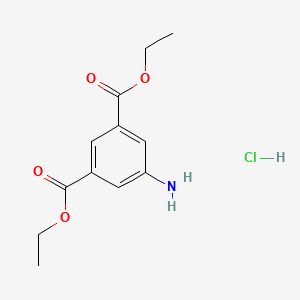
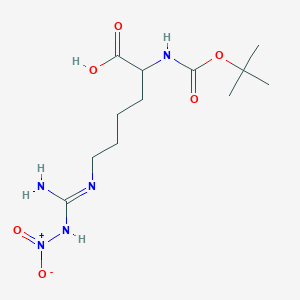
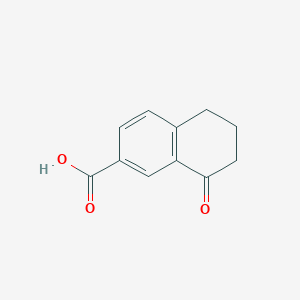
![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)



